2-Cyclopropoxy-5-isopropylbenzamide
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Overview
Description
2-Cyclopropoxy-5-isopropylbenzamide is an organic compound with the molecular formula C13H17NO2 It is characterized by a benzamide core substituted with a cyclopropoxy group at the second position and an isopropyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-5-isopropylbenzamide typically involves the following steps:
Formation of the Cyclopropoxy Group: Cyclopropanecarboxylic acid can be prepared by the hydrolysis of cyclopropyl cyanide or by the action of alkali on ethyl γ-chlorobutyrate.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Amidation Reaction: The final step involves the formation of the benzamide by reacting the substituted benzoyl chloride with ammonia or an amine under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the benzamide group, potentially converting it to an amine.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
2-Cyclopropoxy-5-isopropylbenzamide has several applications in scientific research:
Biology: Investigated for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-5-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and isopropyl groups may enhance its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to its observed effects .
Comparison with Similar Compounds
5-Cyclopropoxy-2-isopropylbenzamide: Similar structure but different substitution pattern.
5-Bromo-2-chloro-N-isopropylbenzamide: Contains halogen substituents, leading to different reactivity and applications.
Uniqueness: 2-Cyclopropoxy-5-isopropylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropoxy group provides strain and reactivity, while the isopropyl group enhances its hydrophobic interactions.
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-cyclopropyloxy-5-propan-2-ylbenzamide |
InChI |
InChI=1S/C13H17NO2/c1-8(2)9-3-6-12(16-10-4-5-10)11(7-9)13(14)15/h3,6-8,10H,4-5H2,1-2H3,(H2,14,15) |
InChI Key |
OQMRQWQQXKKTST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC2CC2)C(=O)N |
Origin of Product |
United States |
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